8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Overview
Description
8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to an oxooctanoic acid chain
Mechanism of Action
Target of Action
The primary targets of 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid are currently unknown. The compound is structurally similar to (5-chloro-2-methoxyphenyl)acetic acid
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions
Biochemical Pathways
Compounds with similar structures, such as 2-chloro-5-methoxyphenyl boronic acid, have been used in cross-coupling reactions , suggesting that this compound may also interact with biochemical pathways involving these reactions.
Pharmacokinetics
Compounds with similar structures, such as piperazine derivatives, have been reported to have enhanced target affinity, specificity, water solubility, oral bioavailability, and adme properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally affect the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzene, which undergoes a Friedel-Crafts acylation reaction to introduce the oxooctanoic acid moiety.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the acylation process.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in various derivatives with modified functional groups.
Scientific Research Applications
8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
8-(5-Chloro-2-hydroxyphenyl)-8-oxooctanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
8-(5-Bromo-2-methoxyphenyl)-8-oxooctanoic acid: Similar structure but with a bromo group instead of a chloro group.
8-(5-Chloro-2-methoxyphenyl)-8-oxoheptanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
8-(5-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(5-chloro-2-methoxyphenyl)-8-oxooctanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-20-14-9-8-11(16)10-12(14)13(17)6-4-2-3-5-7-15(18)19/h8-10H,2-7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKDBHLQXHZSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259184 | |
Record name | 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-86-4 | |
Record name | 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxy-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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